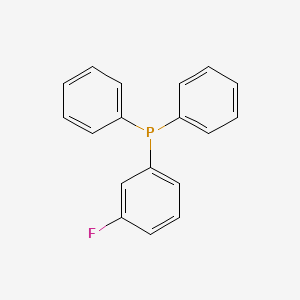
Phosphine, (3-fluorophenyl)diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, (3-fluorophenyl)diphenyl- is an organophosphorus compound with the molecular formula C18H14FOP It is a derivative of phosphine where the phosphorus atom is bonded to one 3-fluorophenyl group and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, (3-fluorophenyl)diphenyl- typically involves the reaction of 3-fluorophenylmagnesium bromide with diphenylphosphine chloride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
3-Fluorophenylmagnesium bromide+Diphenylphosphine chloride→Phosphine, (3-fluorophenyl)diphenyl-+MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, (3-fluorophenyl)diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Addition: The compound can add to activated alkenes, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides can be used in the presence of a base.
Addition: Activated alkenes and catalysts such as palladium complexes are often used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Alkylated phosphines.
Addition: Phosphine-alkene adducts.
Wissenschaftliche Forschungsanwendungen
Phosphine, (3-fluorophenyl)diphenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, including flame retardants and polymers.
Wirkmechanismus
The mechanism by which phosphine, (3-fluorophenyl)diphenyl- exerts its effects depends on the specific application. In catalysis, the compound acts as a ligand, coordinating to a metal center and facilitating various chemical transformations. The molecular targets and pathways involved include:
Coordination to Metal Centers: The phosphorus atom coordinates to transition metals, forming complexes that can activate substrates for chemical reactions.
Electron Donation: The compound can donate electron density to the metal center, stabilizing reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Phosphine, (3-fluorophenyl)diphenyl- can be compared to other similar compounds, such as:
Diphenylphosphine: Lacks the fluorine substituent, resulting in different electronic properties.
Tris(3-fluorophenyl)phosphine: Contains three 3-fluorophenyl groups, leading to increased steric hindrance and different reactivity.
Benzyl(4-fluorophenyl)phenylphosphine oxide: Contains a benzyl group and a phosphine oxide moiety, offering different applications in flame retardancy and dielectric materials.
The uniqueness of phosphine, (3-fluorophenyl)diphenyl- lies in its specific electronic and steric properties, which make it a valuable ligand in catalysis and a versatile building block in organic synthesis.
Eigenschaften
CAS-Nummer |
21388-29-4 |
|---|---|
Molekularformel |
C18H14FP |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
(3-fluorophenyl)-diphenylphosphane |
InChI |
InChI=1S/C18H14FP/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H |
InChI-Schlüssel |
VVTPGMKFNKYMSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)
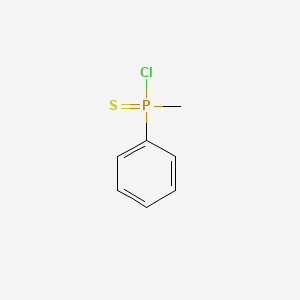

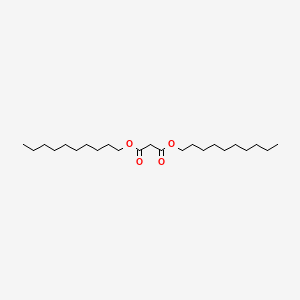

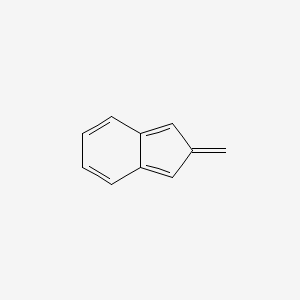

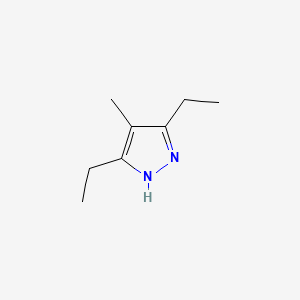
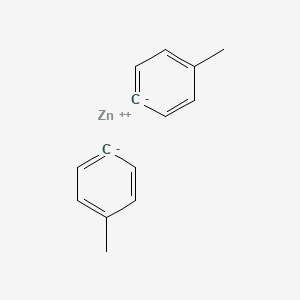
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)

![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)
